molecular formula C20H21F2N3O2 B2692300 N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941969-87-5

N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2692300
CAS No.: 941969-87-5
M. Wt: 373.404
InChI Key: VNOKSWCFIRIQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Basis for Kinase Selectivity

The piperidine-carboxamide scaffold in N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide enables conformational adaptability critical for binding kinase ATP pockets. Comparative crystallographic studies of analogous compounds reveal that the piperidine ring adopts a chair conformation, positioning the 4-carboxamide group for hydrogen bonding with conserved lysine residues in kinase domains. Fluorination at the 3- and 4-positions of the phenyl rings introduces electron-withdrawing effects that enhance π-stacking interactions with hydrophobic regions adjacent to the kinase active site.

Table 1: Key Structural Features Influencing Kinase Binding Affinity

Feature Role in Binding Example Kinase Target
Piperidine Carboxamide Hydrogen bonding with Lys residue ALK, IGF1R
3-Fluorophenyl Substituent Hydrophobic pocket occupancy BTK, PDGFR
4-Fluorophenylamino Group Stabilize DFG-out conformation CHK1, EGFR mutants

Fluorination and Pharmacokinetic Optimization

The strategic incorporation of fluorine atoms at both aromatic positions addresses metabolic stability challenges common to piperidine-based therapeutics. Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in preclinical studies of related fluorinated piperidine carboxamides. Additionally, the 3-fluorophenyl moiety enhances blood-brain barrier permeability compared to non-fluorinated analogs, broadening therapeutic applicability in CNS malignancies.

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c21-15-4-6-17(7-5-15)23-19(26)13-25-10-8-14(9-11-25)20(27)24-18-3-1-2-16(22)12-18/h1-7,12,14H,8-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOKSWCFIRIQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity, particularly in cancer treatment and enzyme inhibition. This article synthesizes available research findings, presents relevant data tables, and discusses case studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound is characterized by its piperidine core, substituted with fluorophenyl groups and an oxoethyl chain. Its molecular formula is C19_{19}H19_{19}F2_{2}N3_{3}O, with a molecular weight of 357.37 g/mol.

Structural Formula

N 3 fluorophenyl 1 2 4 fluorophenyl amino 2 oxoethyl piperidine 4 carboxamide\text{N 3 fluorophenyl 1 2 4 fluorophenyl amino 2 oxoethyl piperidine 4 carboxamide}

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of phospholipase D (PLD), an enzyme implicated in cancer cell proliferation and survival. Inhibition of PLD has been associated with increased apoptosis in cancer cells, particularly MDA-MB-231 breast cancer cells. Studies have shown that compounds targeting PLD can significantly reduce cell viability in a dose-dependent manner under serum-free conditions, suggesting their potential as anticancer agents .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against MDA-MB-231 cells at concentrations as low as 5 μM, leading to increased caspase 3 and 7 activity, markers of apoptosis .

Table 1: Biological Activity Summary

Activity Cell Line Concentration (μM) Effect
PLD InhibitionMDA-MB-2315 - 10Decreased cell viability
Apoptosis InductionMDA-MB-23110Increased Caspase activity
CytotoxicityVarious Cancer Lines1 - 10Dose-dependent cytotoxicity

Case Study 1: Inhibition of Cancer Cell Growth

A study evaluated the effect of this compound on the growth of MDA-MB-231 cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed at concentrations above 5 μM. The mechanism was linked to the inhibition of PLD, which is crucial for cancer cell survival under stress conditions .

Case Study 2: Selective Cytotoxicity in Non-transformed Cells

In contrast to its effects on cancer cells, this compound displayed significantly lower cytotoxicity in non-transformed cell lines. This selectivity suggests a therapeutic window where the compound could be effective against tumors while minimizing damage to normal tissues .

Comparison with Similar Compounds

N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

  • Structural Differences : Replaces the 3-fluorophenyl group with a 6-chloropyridin-3-yl substituent.
  • Implications : The substitution of fluorine with chlorine and the pyridine ring may alter electronic properties and bioavailability. Chloropyridinyl groups often enhance metabolic stability compared to fluorophenyl .

HE67 (N-[(2-fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide)

  • Structural Differences: Features a 2-fluorophenylmethyl group and a pyrrolopyridinylethyl chain instead of the 2-((4-fluorophenyl)amino)-2-oxoethyl moiety.
  • Biological Relevance : HE67 exhibits insecticidal activity, suggesting piperidine-carboxamides with fluorinated aryl groups may interact with neuronal targets in insects .

Lanisidenib ((3S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-2-(4-cyanopyridin-2-yl)-N-(3-fluorophenyl)-1,1-dioxo-1λ⁶,2-thiazolidine-3-carboxamide)

  • Structural Differences: Incorporates a thiazolidine-dioxide ring and additional fluorinated cyclobutyl/cyanopyridinyl groups.

Substituent Effects on Activity

  • Fluorine Position :
    • 3-Fluorophenyl (target compound) vs. 4-fluorophenyl (, Compound 4): The para-fluorine in Compound 4 confers stronger antimicrobial activity (MIC = 2 µg/mL) compared to meta-substituted analogs (MIC > 128 µg/mL), highlighting positional sensitivity .
  • Heterocyclic vs. Aromatic Substituents :
    • Replacement of fluorophenyl with chloropyridinyl () may improve solubility due to pyridine’s polarity, though at the cost of reduced lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.